5-Phenyl-1,3,4-thiadiazol-2-amine

Descripción

Significance of the 1,3,4-Thiadiazole (B1197879) Heterocyclic Scaffold in Bioactive Compounds

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. benthamdirect.com This structural motif is a versatile pharmacophore that has been incorporated into a wide range of clinically used drugs, including the antibacterial agent Cefazolin and the diuretic Acetazolamide. benthamdirect.comoaji.net The significance of the 1,3,4-thiadiazole scaffold in medicinal chemistry can be attributed to several key factors. mdpi.comnih.gov

Its structural similarity to pyrimidine (B1678525), a core component of nucleic acids, allows 1,3,4-thiadiazole derivatives to act as bioisosteres and potentially interfere with DNA replication processes. mdpi.com Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring enhances the ability of these compounds to traverse cellular membranes and interact with target proteins, contributing to good oral absorption and bioavailability. mdpi.com The presence of a sulfur atom in the ring also plays a crucial role, as the C-S σ* orbitals can create regions of low electron density, facilitating interactions with biological targets. mdpi.com

The 1,3,4-thiadiazole scaffold is a recurring structural feature in compounds exhibiting a broad spectrum of pharmacological activities. mdpi.comresearchgate.net These activities include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties, among others. mdpi.comontosight.ai This wide range of biological activities underscores the importance of the 1,3,4-thiadiazole ring as a foundational element in the design of new therapeutic agents. researchgate.net

Overview of 5-Phenyl-1,3,4-thiadiazol-2-amine as a Core Pharmacophore in Drug Discovery

Within the diverse family of 1,3,4-thiadiazole derivatives, this compound stands out as a particularly important pharmacophore. benthamdirect.commdpi.comnih.gov This compound, featuring a phenyl group at the 5-position and an amino group at the 2-position of the thiadiazole ring, serves as a crucial starting material and building block for the synthesis of a multitude of biologically active molecules. ontosight.aiscilit.com The molecular formula of this compound is C₈H₇N₃S. mdpi.com

The presence of the 2-amino group provides a reactive site for further chemical modifications, allowing for the introduction of various substituents and the creation of extensive libraries of derivative compounds. nih.gov This derivatization is a key strategy in medicinal chemistry to modulate the physicochemical properties and biological activities of the parent molecule. For instance, the reactivity of the amine group has been exploited to synthesize Schiff bases, amides, and other derivatives with enhanced pharmacological profiles. nih.gov

Research has demonstrated that derivatives of this compound exhibit a wide array of biological effects, including antimicrobial, anticancer, and antioxidant activities. ontosight.airesearchgate.net The phenyl group at the 5-position also plays a significant role in the biological activity of these compounds. Modifications to this phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can profoundly influence the potency and selectivity of the resulting derivatives. rasayanjournal.co.innih.gov For example, the introduction of a chlorine atom on the phenyl ring has been shown to boost the cytotoxic activity of some thiadiazole derivatives. nih.gov

The versatility of this compound as a scaffold is evident in the numerous studies that have utilized it to generate novel compounds with promising therapeutic potential. rasayanjournal.co.inresearchgate.net These studies often involve the synthesis of a series of derivatives followed by screening for specific biological activities. The consistent emergence of potent lead compounds from these efforts solidifies the status of this compound as a core pharmacophore in modern drug discovery. nih.gov

Interactive Data Table: Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Research Finding |

| Azo Dye Derivatives | Antibacterial, Antioxidant | Compounds 2a, 2d, and 2g showed significant antibacterial activity. Compounds 2c, 2d, and 2f exhibited good antioxidant properties. researchgate.net |

| Substituted Phenyl Derivatives | Antibacterial, Antifungal, Anticancer | Compounds with fluoro and chloro substitutions showed good antibacterial activity. nih.gov Some derivatives with specific substitutions demonstrated significant antifungal and anticancer activity. rasayanjournal.co.in |

| Schiff Base Derivatives | Antimycobacterial | A derivative, 2-Phenylamino-5-[4-(2-hydroxybenzylideneamino) phenyl]-1,3,4-thiadiazole, showed notable inhibition against Mycobacterium tuberculosis. nih.gov |

| Piperazine (B1678402) Acetamide (B32628) Hybrids | Anticancer | Hybrid molecules incorporating a piperazine ring through an acetamide linker showed promising antiproliferative activity against cancer cell lines. mdpi.com |

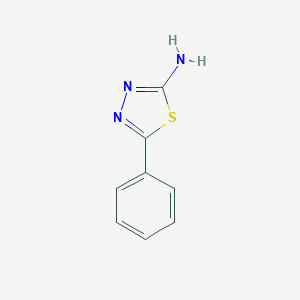

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-phenyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZHEOAEJRHUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277076 | |

| Record name | 5-Phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-03-1 | |

| Record name | 2002-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Pharmacological Spectrum of 5 Phenyl 1,3,4 Thiadiazol 2 Amine Derivatives

Antimicrobial Potency

Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have shown significant promise in combating various microbial pathogens, including both bacteria and fungi.

Numerous studies have highlighted the antibacterial potential of this compound derivatives against a spectrum of pathogenic bacteria. These compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. ijpcbs.comnih.govrasayanjournal.co.inresearchgate.net

A study by Upadhyay and Mishra reported the synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives and their subsequent evaluation for antibacterial activity. nih.govscispace.com Their findings revealed that compounds with fluoro and chloro substitutions on the phenyl ring exhibited potent inhibitory effects, particularly against the Gram-positive bacteria S. aureus and B. subtilis. nih.govscispace.com Another study synthesized a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines and found that certain derivatives displayed significant antibacterial activity when compared to the standard drug Ciprofloxacin. rasayanjournal.co.in Specifically, compounds with halogenated phenyl rings showed enhanced activity against Gram-positive bacteria. nih.gov

Furthermore, some derivatives have demonstrated considerable activity against Gram-negative bacteria. For instance, certain synthesized compounds showed notable efficacy against E. coli and P. aeruginosa. ijpcbs.comresearchgate.net Research has also indicated that specific derivatives can be more potent against P. aeruginosa than the standard antibiotic ciprofloxacin. sci-hub.se The antibacterial activity of these compounds is often influenced by the nature and position of the substituent on the phenyl ring.

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Potency | Reference |

|---|---|---|---|

| Fluorinated and chlorinated derivatives | Staphylococcus aureus, Bacillus subtilis | Good inhibitory effects (MIC: 20–28 μg/mL) | nih.govscispace.com |

| Derivatives with 4-nitro and 3-nitro groups | Pseudomonas aeruginosa | Stronger potency than ciprofloxacin | sci-hub.se |

| Various synthesized derivatives | E. coli, S. aureus, K. pneumoniae | Significant activity | arabjchem.org |

| 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine derivatives | Staphylococcus aureus, Enterococcus faecalis | High to good activity | orientjchem.org |

| 2-Styryl quinazoline-4(3H)-ones derivatives | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | Activity comparable to Norfloxacin | researchgate.net |

| 5-Aryl-1,3,4-thiadiazole-based compounds | Shigella flexneri, Staphylococcus aureus | Active | rsc.org |

This table is for illustrative purposes and does not represent an exhaustive list of all tested compounds.

In addition to their antibacterial properties, this compound derivatives have been investigated for their effectiveness against pathogenic fungi. These studies have commonly involved fungal strains such as Candida albicans, Aspergillus niger, Candida krusei, Candida glabrata, and Candida parapsilosis. nih.govajrconline.org

Research has shown that the nature of the substituent on the phenyl ring plays a crucial role in the antifungal activity. For instance, derivatives bearing oxygenated substituents on the phenyl ring have demonstrated significant antifungal activity against A. niger and C. albicans. nih.gov In some cases, the antifungal efficacy of these compounds has been found to be comparable to the standard antifungal drug Fluconazole. ajrconline.org

A series of 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives were synthesized and showed promising antifungal activity. ajrconline.org Another study reported that while synthesized 2-styryl-quinazoline-4(3H)-one derivatives exhibited better antibacterial activity, they also possessed antifungal properties. researchgate.net Furthermore, some synthesized compounds have shown appreciable activity against both Candida albicans and Saccharomyces cerevisiae. sphinxsai.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity/Potency | Reference |

|---|---|---|---|

| Derivatives with oxygenated substituents | Aspergillus niger, Candida albicans | Significant activity (MIC: 32–42 μg/mL) | nih.gov |

| 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives | Candida albicans, Aspergillus niger | Promising activity, comparable to Fluconazole | ajrconline.org |

| 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine derivatives | Candida albicans | Highest activity for compound 16 (65.25%) | orientjchem.org |

| Various synthesized derivatives | Aspergillus niger, Candida albicans | Good activity | scispace.com |

| 5-(3-Chlorophenyl)-n-phenyl-1,3,4-thiadiazole-2-amine | Candida albicans | Potential in-vitro antifungal activity | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list of all tested compounds.

The precise molecular mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation. However, it is hypothesized that their action may involve the disruption of essential microbial processes. One of the proposed mechanisms is the inhibition of crucial enzymes necessary for microbial survival. Another potential mode of action is the disruption of bacterial cell wall synthesis, a vital process for maintaining the structural integrity of bacteria. The planar and rigid structure of the 1,3,4-thiadiazole (B1197879) ring system may facilitate its interaction with biological targets. ijpcbs.com

Anticancer and Antiproliferative Research

The quest for novel and effective anticancer agents has led to the exploration of this compound derivatives for their potential to inhibit cancer cell growth and induce cell death.

A significant body of research has demonstrated the in vitro cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. These include colon cancer (LoVo, HT-29), breast cancer (MCF-7, MDA-MB-231), liver cancer (HepG-2), and lung cancer (A-549) cell lines. mdpi.combohrium.comnih.govnih.govnih.govresearchgate.net

The cytotoxic activity of these compounds is often dependent on the specific substituents attached to the 1,3,4-thiadiazole core and the phenyl ring. For example, a study on new 5-aryl-1,3,4-thiadiazole-based compounds found that certain derivatives displayed remarkable cytotoxicity against MCF-7 and HepG2 cell lines. bohrium.comnih.gov Another study reported that a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, exhibited good anti-proliferative effects against LoVo and MCF-7 cells. nih.gov

Research has also explored the structure-activity relationship of these derivatives. It has been observed that electron-withdrawing groups on the phenyl ring can enhance anticancer activity. mdpi.comijcce.ac.ir For instance, derivatives with chloro, fluoro, and nitro substituents have shown enhanced cytotoxic properties. ijcce.ac.ir Conversely, some studies have found that compounds with electron-donating groups, such as a methoxy (B1213986) group, can also lead to increased cytotoxic potency against certain cell lines like MDA-MB-231. nih.gov

Table 3: In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Cytotoxic Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo, MCF-7 | IC50: 2.44 µM (LoVo), 23.29 µM (MCF-7) | nih.gov |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 | Higher inhibitory activity than cisplatin | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds | MCF-7, HepG-2 | Remarkable cytotoxicity | bohrium.comnih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | HepG-2, A-549 | Promising activities | nih.govresearchgate.net |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 | IC50: 49.6 µM (MCF-7), 53.4 µM (MDA-MB-231) | researchgate.net |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | MCF-7, A-549 | IC50: 0.084 mmol L-1 (MCF-7), 0.034 mmol L-1 (A-549) | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list of all tested compounds.

Beyond simply being cytotoxic, many this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govscispace.com This is a crucial mechanism for effective anticancer agents, as it leads to the controlled elimination of tumor cells.

Studies have demonstrated that these compounds can trigger apoptosis through various cellular pathways. For example, certain derivatives have been found to induce apoptosis in HepG2 and MCF-7 cells. nih.govscispace.com The induction of apoptosis is often accompanied by the modulation of cell proliferation, leading to a halt in the uncontrolled growth of cancer cells. nih.gov The ability of these compounds to induce apoptosis makes them promising candidates for the development of new anticancer therapies that can selectively target and eliminate cancer cells. researchgate.net

Impact on Cell Cycle Progression

Derivatives of this compound have demonstrated the ability to interfere with the normal progression of the cell cycle in cancer cells, a critical mechanism for inhibiting tumor growth. For instance, certain 1,3,4-thiadiazole derivatives have been shown to induce cell cycle arrest at the G2/M phase in breast cancer (MCF-7) cells. nih.gov In another study, compounds 4e and 4i, derived from 5-(4-chlorophenyl)-1,3,4-thiadiazole, were found to cause a significant arrest of HepG2 liver cancer cells in the S phase, which is a crucial point for cell proliferation. nih.gov Similarly, other research has highlighted that some 1,2,3-thiadiazole (B1210528) derivatives, structurally related to the 1,3,4-thiadiazole core, can arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization. d-nb.info The ability of these compounds to halt the cell cycle at different phases underscores their potential as anticancer agents. nih.govd-nb.infobohrium.com

Inhibition of Key Kinases and Other Molecular Targets in Cancer Pathways

The anticancer effects of this compound derivatives are often linked to their ability to inhibit key molecular targets involved in cancer progression.

PIM2 Kinase: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM2, are crucial in cell survival, proliferation, and differentiation, making them attractive targets for cancer therapy. researchgate.netnih.gov A number of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives have been identified as potent inhibitors of PIM2 kinase. researchgate.netnih.gov Computational studies, including 3D-QSAR and molecular docking, have been employed to understand the structure-activity relationships and to design more potent PIM2 inhibitors based on this scaffold. nih.govnih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels that tumors need to grow. Newly designed 5-acetyl-1,3,4-thiadiazol-2(3H)-ylidene derivatives have shown promising inhibitory activity against the VEGFR-2 receptor in molecular docking studies. nih.gov These studies suggest that the thiadiazole moiety can interact with key residues in the hinge region of the receptor's active site, potentially blocking its function more effectively than some standard inhibitors. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme for the synthesis of DNA, and its inhibition can halt cell proliferation. This makes it a well-established target for anticancer drugs. sciforum.netsemanticscholar.org Several 1,3,4-thiadiazole derivatives have been investigated as potential DHFR inhibitors. sciforum.netsemanticscholar.orgmdpi.comrasayanjournal.co.in Molecular docking studies have shown that these compounds can effectively bind to the active site of DHFR, with some derivatives forming strong interactions that surpass known reference compounds. sciforum.netscispace.com For example, 4-methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide has been identified as a potential DHFR inhibitor. scispace.com

In Vivo Toxicity Evaluation in Model Organisms

While comprehensive in vivo toxicity data for this compound derivatives is still emerging, some studies have begun to assess their safety profiles. For instance, a number of novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticonvulsant activity, with some compounds showing a favorable profile in initial neurotoxicity screens. nih.gov Specifically, certain imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) passed neurotoxicity tests in antidepressant activity studies. nih.gov Further research using model organisms like Daphnia magna will be crucial to establish a more complete understanding of the environmental and biological toxicity of this class of compounds.

Anti-inflammatory Properties

Derivatives of 1,3,4-thiadiazole have shown notable anti-inflammatory activity. One study synthesized a series of 5-aryl N-phenyl-1,3,4-thiadiazole 2-amino derivatives and screened them for various biological activities. ijpcbs.com Among the synthesized compounds, N-phenyl 5-(2,3,4-trimethoxyphenyl)-1,3,4-thiadiazole-2-amine demonstrated the highest anti-inflammatory activity. ijpcbs.com This suggests that the 1,3,4-thiadiazole scaffold can be a valuable starting point for the development of new anti-inflammatory agents.

Antioxidant Activity

Several studies have highlighted the antioxidant potential of this compound derivatives. In one study, a series of 1,3,4-thiadiazole linked 4-thiazolidinone (B1220212) derivatives were synthesized from this compound. saudijournals.comresearchgate.net When tested for their antioxidant activity using the DPPH free radical scavenging assay, two compounds, TZD 3 and TZD 5, exhibited promising results with IC50 values of 28.00 µM and 27.50 µM, respectively, which were comparable to the standard antioxidant, ascorbic acid (IC50 of 29.2 µM). saudijournals.comresearchgate.net Another study reported the synthesis of coumarin-thiadiazole hybrids and found that they exhibited high antioxidant efficiency. anjs.edu.iq Specifically, one compound showed the highest performance at 92% inhibition in the DPPH assay, compared to 90.5% for ascorbic acid. anjs.edu.iq These findings indicate that the 1,3,4-thiadiazole nucleus can contribute significantly to the antioxidant capacity of a molecule.

Other Pharmacological Activities of Interest

The pharmacological versatility of the this compound core extends to a range of other activities:

Antitubercular Activity: Several novel N-cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine derivatives have demonstrated significant activity against Mycobacterium tuberculosis H37Rv strain. pnrjournal.compnrjournal.comresearchgate.net One compound, in particular, showed excellent activity at a concentration of 1.6 µg/ml, while another was effective at 3.12 µg/ml. pnrjournal.compnrjournal.comresearchgate.net The presence of electron-donating groups on the phenyl ring was found to enhance the antitubercular potential. pnrjournal.compnrjournal.comresearchgate.net Other thiadiazole derivatives have also shown promise as antitubercular agents. banglajol.infoconnectjournals.com

Anticonvulsant Activity: A number of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant properties using models such as the maximal electroshock (MES) method. nih.govtsijournals.com For example, 4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl]-benzenesulfonamide and 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide showed good anticonvulsant activity. tsijournals.com Another study found that 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine was a particularly active compound in both MES and pentylenetetrazole (PTZ) induced seizure tests. researchgate.net

Antidepressant and Anxiolytic Activities: Certain 5-amino-1,3,4-thiadiazole-2-thiol imine and thiobenzyl derivatives have shown significant antidepressant activity, with some compounds decreasing immobility time in preclinical models comparable to the standard drug imipramine. nih.govresearchgate.net Additionally, some 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have exhibited both antidepressant and anxiolytic properties. rasayanjournal.co.in A 5-phenyl substituted-6H-1,3,4-thiadiazine-2-amine derivative, L-17, has also been evaluated for potential antipsychotic and antidepressant activity. mdpi.com

Analgesic Properties: While not as extensively studied, some 1,3,4-thiadiazole derivatives have been reported to possess analgesic activities.

Diuretic Properties: A series of 5-amino-1,3,4-thiadiazole-2-thiol derivatives have been synthesized and evaluated for their diuretic activity. biopolymers.org.uaresearchgate.netresearchgate.net Several of these compounds demonstrated a high level of diuretic action with favorable kaliuretic, saluretic, and natriuretic properties. biopolymers.org.ua

Interactions with Biomolecules

The biological activities of this compound derivatives are fundamentally linked to their interactions with various biomolecules.

DNA Binding and Cleavage Studies: The ability of 1,3,4-thiadiazole derivatives to interact with DNA is an area of growing interest, particularly in the context of their anticancer properties. While specific DNA binding and cleavage studies for this compound itself are not extensively detailed in the provided context, the broader class of 1,3,4-thiadiazole derivatives has been shown to have antitumor capacity related to their potential to inhibit topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. nih.gov This suggests that DNA interaction is a plausible mechanism of action for some of these compounds.

Structure Activity Relationship Sar and Computational Studies of 5 Phenyl 1,3,4 Thiadiazol 2 Amine Analogues

Empirical SAR Derivations: Correlating Substituent Effects with Biological Responses

Empirical SAR studies have systematically explored the impact of various substituents on the phenyl ring and the exocyclic amino group of the 5-phenyl-1,3,4-thiadiazol-2-amine core, revealing key correlations between structural modifications and biological outcomes, particularly in the context of anticancer and antimicrobial activities.

The nature, position, and electronic properties of substituents on the 5-phenyl ring play a crucial role in modulating the biological efficacy of these compounds. mdpi.com For instance, in a series of N-benzyl-5-phenyl-1,3,4-thiadiazole-2-amines, the presence of electron-withdrawing groups on the phenyl ring was found to enhance anticancer activity against breast cancer cell lines. mdpi.com Specifically, derivatives with 4-fluoro and 4-nitro substituents demonstrated higher inhibitory activities than the reference drug cisplatin. mdpi.com This suggests that reduced electron density on the phenyl ring may be favorable for cytotoxic effects.

Conversely, other studies have indicated that electron-donating groups can also confer significant biological activity. For example, compounds with hydroxyl and methoxy (B1213986) substituents on the phenyl ring have shown moderate to good anticancer activity against the human breast cancer cell line (MCF-7). mdpi.com A study on 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines revealed that derivatives bearing bromo, hydroxyl, and methoxy groups exhibited promising anticancer potential. mdpi.com

Modifications to the 2-amino group have also been a focal point of SAR studies. The introduction of different substituents at this position can significantly alter the pharmacological profile of the parent compound. nih.gov For instance, the synthesis of Schiff bases by reacting the amino group with various aldehydes has been a common strategy to generate derivatives with enhanced biological activities.

The following table summarizes the effects of different substituents on the anticancer activity of this compound analogues:

| Compound Series | Substituent Position | Substituent | Observed Biological Effect | Reference |

|---|---|---|---|---|

| N-benzyl-5-phenyl-1,3,4-thiadiazole-2-amines | 4-position of phenyl ring | -F, -NO₂ | Enhanced anticancer activity against breast cancer | mdpi.com |

| 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines | 4-position of phenyl ring | -Br, -OH, -OCH₃ | Moderate to good anticancer activity against MCF-7 | mdpi.com |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations have provided invaluable insights into the molecular basis of action for this compound analogues, enabling the identification of key ligand-protein interactions and the elucidation of molecular recognition mechanisms.

Molecular docking studies have been widely employed to predict the binding modes of this compound derivatives within the active sites of various protein targets. These studies have been crucial in rationalizing the observed biological activities and in guiding the design of new inhibitors.

For instance, derivatives of this scaffold have been investigated as potential inhibitors of Dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis and a well-established target for anticancer drugs. nih.gov Docking studies have shown that these compounds can effectively bind to the active site of DHFR, with some derivatives forming strong interactions that surpass those of known reference compounds. The thiadiazole moiety is often involved in crucial interactions with key amino acid residues in the enzyme's active site.

Similarly, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, has been identified as a potential target. Molecular docking studies of 5-acetyl-1,3,4-thiadiazol-2(3H)-ylidene derivatives have demonstrated promising inhibitory activity against the VEGFR-2 receptor, with the thiadiazole core interacting with residues in the hinge region of the receptor's active site. ajgreenchem.com

Another important target is cytochrome P450 14α-demethylase, an essential enzyme in fungal cell membrane biosynthesis. Docking simulations using the Molegro Virtual Docker (MVD) program have been used to investigate the potential binding modes of 5-substituted-1,3,4-thiadiazol-2-amines within the catalytic site of this enzyme, providing useful information for the design of novel antifungal agents.

The following table presents a summary of molecular docking studies performed on this compound analogues against various protein targets:

| Protein Target | Key Findings from Docking Studies | Reference |

|---|---|---|

| Dihydrofolate reductase (DHFR) | Effective binding to the active site, with some derivatives showing stronger interactions than reference compounds. | nih.gov |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Thiadiazole moiety interacts with key residues in the hinge region of the active site. | ajgreenchem.com |

| Cytochrome P450 14α-demethylase | Potential binding modes within the catalytic site identified, aiding in the design of antifungal agents. |

Conformational analysis is a critical aspect of molecular modeling that helps in understanding the preferred spatial arrangement of a molecule, which in turn influences its ability to bind to a biological target. For this compound analogues, the relative orientation of the phenyl ring and the thiadiazole ring is of particular interest.

In the crystal structure of (E)-5-Phenyl-N-(2-thienylmethylene)-1,3,4-thiadiazole-2-amine, the thiophene (B33073) and phenyl rings are oriented at dihedral angles of 8.00 (7)° and 6.31 (7)°, respectively, with respect to the central thiadiazole ring. nih.gov This near-planar conformation may be important for its biological activity.

Molecular alignment is a crucial step in developing 3D-QSAR models. In a study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives, all molecules were aligned on the common core scaffold using the best-docked conformation of the most active compound as a template. nih.gov This process ensures that the molecules are in a biologically relevant conformation for the subsequent QSAR analysis.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models are valuable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their biological effects.

Several QSAR studies have been conducted on this compound analogues to develop predictive models for their biological activities. In one study, a QSAR model was developed for a series of thiazole (B1198619) and thiadiazole derivatives as antitubulin agents. nih.gov The results were correlated with physicochemical parameters, and a high correlation was found between XlogP, kaapa2, and Quadrupole1 with cytotoxic activity on A-549 lung carcinoma cells (r²: 0.941; F: 99.103). nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the relationship between the 3D properties of a molecule and its biological activity.

A 3D-QSAR study was performed on a series of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM2 inhibitors. nih.gov The CoMFA and CoMSIA models were developed using nineteen molecules, and the resulting contour maps provided insights into the structural requirements for enhanced activity. nih.gov

The CoMFA contour map indicated that bulky substituents are favored at certain positions, while the electrostatic contour map showed that electropositive groups are preferred in specific regions. nih.gov The CoMSIA model, which included steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields, further refined these observations. nih.gov The best CoMSIA model had a q² of 0.621 and an r² of 0.963, indicating good predictive ability. nih.gov

Similarly, a 3D-QSAR study on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides as antifungal agents yielded a statistically reliable CoMFA model with good predictive power (r²=0.8, q²=0.516). nih.gov

The following table summarizes the key statistical parameters from a 3D-QSAR study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM2 inhibitors:

| 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | F value | Standard Error of Estimate (SEE) | Number of Components | Reference |

|---|---|---|---|---|---|---|

| CoMFA | 0.584 | 0.952 | 128.587 | 0.155 | 5 | nih.gov |

Quantum-Chemical Computations for Electronic Structure and Reactivity Analysis

Quantum-chemical computations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of this compound analogues. These calculations provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (FMOs), which are crucial for understanding the molecule's stability, reactivity, and potential interactions with biological targets.

In a study of newly synthesized 1,3,4-thiadiazole (B1197879) molecules, DFT calculations using the B3LYP/6-311++G(d,p) basis set were performed to investigate their geometry and physiochemical properties. nih.gov Such analyses help in confirming the synthesized structures and understanding their electronic characteristics. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Computational studies on thiadiazole derivatives designed as VEGFR-2 inhibitors also employed DFT to understand their electronic properties. rsc.org These calculations can reveal how different substituents on the phenyl or thiadiazole rings affect the electron density distribution across the molecule. This, in turn, influences the strength and nature of non-covalent interactions (like hydrogen bonds and π-π stacking) with amino acid residues in the target protein's active site. By analyzing parameters like electrostatic potential maps, researchers can identify the most likely sites for electrophilic and nucleophilic attack, providing a rationale for the observed biological activity and guiding further structural modifications.

Virtual Screening and Computational Drug Design for Lead Generation and Optimization

Virtual screening and computational drug design are indispensable strategies for identifying and optimizing lead compounds from large chemical libraries. For analogues of this compound, these methods are used to predict binding affinities and interaction modes with specific biological targets, thereby accelerating the discovery of potent inhibitors.

Molecular docking is a primary technique used in this context. It involves placing a ligand (the thiadiazole analogue) into the binding site of a target protein to predict its preferred binding orientation and affinity. For example, a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were docked into the active site of the COVID-19 main protease (PDB ID: 6LU7). mdpi.com The docking scores, expressed in kcal/mol, indicated favorable binding energies for several compounds, with some forming multiple hydrogen bonds with key residues like GLU166, LEU141, and CYS145. mdpi.com Similarly, benzimidazole-linked-1,3,4-thiadiazol-2-amine derivatives were computationally screened as potential Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a key target in cancer therapy. researchgate.net

Another powerful computational approach is the three-dimensional quantitative structure-activity relationship (3D-QSAR). This method is used to correlate the biological activity of a series of compounds with their 3D structural properties. In a study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM2 kinase inhibitors, 3D-QSAR models were developed to understand the structural requirements for inhibitory activity. By aligning the molecules on a common scaffold, these models generate contour maps that show where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. This information provides a clear roadmap for chemists to design new analogues with enhanced potency.

| Compound Series | Protein Target (PDB ID) | Range of Docking Scores (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 | GLU166, LEU141, CYS145, GLY143 | mdpi.com |

| 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives | PIM2 Kinase (4X7Q) | Not specified | Not specified | |

| Benzimidazole-linked-1,3,4-thiadiazol-2-amine derivatives | VEGFR-2 | Not specified | Not specified | researchgate.net |

Research Methodologies and Advanced Analytical Techniques in 5 Phenyl 1,3,4 Thiadiazol 2 Amine Studies

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of 5-Phenyl-1,3,4-thiadiazol-2-amine and its analogs. Techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, UV-Vis spectroscopy, and mass spectrometry provide detailed information about the compound's atomic arrangement and functional groups. rasayanjournal.co.inorientjchem.orgresearchgate.netscilit.comresearchgate.net

¹H-NMR (Proton Nuclear Magnetic Resonance) spectroscopy helps in identifying the number and types of protons in a molecule. For this compound, the ¹H-NMR spectrum, typically run in a solvent like DMSO-d₆, shows characteristic signals for the aromatic protons of the phenyl ring and the amine protons. mdpi.com A multiplet signal observed between δ 7.37 and 7.51 ppm is attributed to the five protons of the phenyl ring and the two protons of the amine group (NH₂). mdpi.com Another signal, a doublet at δ 7.77 ppm, corresponds to two aromatic protons. mdpi.com

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C-NMR spectrum of this compound derivatives, signals for the carbon atoms of the thiadiazole ring are typically observed in the range of 148-169 ppm. growingscience.com The aromatic carbons of the phenyl group resonate between 112 and 130 ppm. growingscience.com

FT-IR (Fourier-Transform Infrared) Spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands. A prominent band in the region of 3256 cm⁻¹ corresponds to the N-H stretching vibration of the primary amine group. mdpi.com Aromatic C-H stretching vibrations are observed between 2946-3040 cm⁻¹. growingscience.com The C=N stretching vibration of the thiadiazole ring appears around 1633 cm⁻¹. mdpi.com

UV-Vis (Ultraviolet-Visible) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis absorption spectra of this compound derivatives are typically recorded in a solvent like DMSO. researchgate.net These spectra help in understanding the electronic properties of the compounds and their potential interactions with other molecules, such as DNA. researchgate.net

Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound. For this compound, the mass spectrum shows a molecular ion peak [M]⁺ at m/z 177, which corresponds to its molecular weight. mdpi.comnih.gov

Table 1: Spectroscopic Data for this compound

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for assessing the purity of synthesized this compound and for isolating it from reaction mixtures.

Thin Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and check the purity of the final product. rasayanjournal.co.innih.gov For this compound derivatives, TLC is often performed on silica (B1680970) gel G plates, with a mixture of solvents like benzene (B151609) and acetone (B3395972) used as the mobile phase. rasayanjournal.co.in The spots are typically visualized using iodine vapors. rasayanjournal.co.in

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separation and quantification of the components in a mixture. tcichemicals.com HPLC can be used to determine the purity of this compound with a high degree of accuracy. tcichemicals.comsmolecule.com

In Vitro Cell-Based Assays for Biological Activity Evaluation

To investigate the potential therapeutic applications of this compound and its derivatives, various in vitro cell-based assays are employed. These assays help to determine the compound's effect on cancer cells. researchgate.netnih.gov

Cell Viability and Proliferation Assays , such as the MTT assay, are used to assess the cytotoxic effects of the compounds on cancer cell lines. mdpi.comnih.govijcce.ac.irscispace.com These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells. The results are often expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth. researchgate.netnih.govmdpi.com For instance, a novel derivative, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, showed an IC₅₀ value of 2.44 µM against LoVo colon cancer cells and 23.29 µM against MCF-7 breast cancer cells after 48 hours of incubation. researchgate.netnih.gov

Apoptosis Induction Assays are used to determine if the compound induces programmed cell death (apoptosis) in cancer cells. Flow cytometry analysis using Annexin V-propidium iodide (PI) staining is a common method for detecting apoptosis. turkjps.org An increase in the percentage of apoptotic cells upon treatment with the compound indicates its potential as an anticancer agent. Some 1,3,4-thiadiazole (B1197879) derivatives have been shown to induce apoptosis in C6 glioma cells. turkjps.org

Cell Cycle Analysis is performed to understand the mechanism by which the compound inhibits cell proliferation. Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govmdpi.com Some 5-aryl-1,3,4-thiadiazole derivatives have been found to cause cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cancer cells, respectively. nih.gov

Microbiological Assay Protocols

The antimicrobial properties of this compound derivatives are evaluated using various microbiological assays.

The Disk Diffusion Method is a widely used qualitative assay to screen for antimicrobial activity. rasayanjournal.co.innih.gov In this method, a paper disc impregnated with the test compound is placed on an agar (B569324) plate inoculated with a specific microorganism. rasayanjournal.co.inijpcbs.com The zone of inhibition around the disc indicates the antimicrobial activity of the compound. nih.gov This method has been used to test derivatives against bacteria like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, and fungi such as Aspergillus niger and Candida albicans. rasayanjournal.co.innih.gov

The Minimum Inhibitory Concentration (MIC) determination is a quantitative assay that measures the lowest concentration of a compound that inhibits the visible growth of a microorganism. rasayanjournal.co.innih.govijpcbs.com This is often determined using a serial dilution method in a liquid broth culture. ijpcbs.com For some 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, MIC values have been reported to be in the range of 20 to 40 µg/mL against various bacterial strains. rasayanjournal.co.in

Table 2: Antimicrobial Activity of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine Derivatives

DNA Binding and Cleavage Experimental Protocols

The interaction of this compound derivatives with DNA is a key area of research to understand their mechanism of action as potential anticancer agents.

DNA Binding Studies are conducted to investigate how these compounds interact with DNA. Electronic absorption spectroscopy (UV-Vis) and fluorescence spectroscopy are commonly used techniques. growingscience.comresearchgate.net When a compound binds to DNA, it can cause changes in the absorption spectrum, such as a shift in the wavelength (bathochromic or hypsochromic shift) and a change in the absorbance intensity (hyperchromic or hypochromic effect). tandfonline.com For instance, some derivatives have shown a bathochromic and hypochromic shift upon binding to calf thymus DNA (CT-DNA), with binding constants (Kb) in the order of 10⁵ M⁻¹, suggesting a strong interaction. tandfonline.com

DNA Cleavage Experiments are performed to determine if the compounds can break the phosphodiester bonds in DNA. growingscience.comresearchgate.net Agarose (B213101) gel electrophoresis is the standard technique for this purpose. growingscience.comnih.gov Plasmid DNA, such as pUC18, is incubated with the test compound, and the mixture is then run on an agarose gel. growingscience.comresearchgate.net If the compound cleaves the DNA, the supercoiled form of the plasmid will be converted into nicked or linear forms, which migrate differently on the gel. researchgate.net Some 5-[substituted]-1,3,4-thiadiazol-2-amines have demonstrated the ability to cleave pUC18 DNA, particularly in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). growingscience.comresearchgate.net

Broader Research Applications and Future Perspectives of 5 Phenyl 1,3,4 Thiadiazol 2 Amine

Role as a Key Intermediate in Pharmaceutical Development

5-Phenyl-1,3,4-thiadiazol-2-amine is a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents. chemimpex.com Its derivatives have been extensively studied for their potential in treating a variety of conditions, including bacterial infections and inflammatory diseases. chemimpex.com The thiadiazole nucleus is a bioisostere of other heterocyclic rings like pyrimidine (B1678525) and pyridazine, allowing it to mimic these structures and interact with their biological targets. nih.gov

The synthesis of more complex drug candidates often begins with this compound as the starting material. researchgate.net For instance, it can be condensed with various aldehydes to form Schiff bases, which can then be further modified to produce compounds with specific pharmacological profiles. chemicalbook.com The reactivity of the amino group allows for the introduction of diverse substituents, enabling the exploration of a vast chemical space and the fine-tuning of biological activity. nih.gov

A notable example of its utility is in the development of novel anticancer agents. Researchers have synthesized series of 1,3,4-thiadiazole (B1197879) derivatives based on the this compound scaffold, which have shown promising anti-proliferative effects against various cancer cell lines. nih.gov

Potential in Agricultural Chemical Research (e.g., fungicides, herbicides)

The applications of this compound and its derivatives extend into the realm of agricultural science. This compound is a valuable component in the formulation of agrochemicals, particularly fungicides and herbicides. chemimpex.com Plant pathogens pose a significant threat to agricultural productivity, and the development of effective, low-toxicity fungicides with novel chemical structures is a continuous effort. researchgate.net

Derivatives of this compound have demonstrated significant antifungal properties against common plant pathogens. By mitigating the impact of diseases, these compounds contribute to improved crop resilience and yield. chemimpex.com Research has focused on synthesizing new thiadiazole-linked compounds starting from this compound and testing their in vitro inhibitory activities against various plant pathogenic fungi. researchgate.net

The following table summarizes the fungicidal activity of selected derivatives against specific plant pathogens:

| Compound Derivative | Target Pathogen | EC₅₀ (μmol·L⁻¹) |

| D16 | Rhizoctonia solani | 0.0028 |

| D12 | Botrytis cinerea | 0.0024 |

| D5 | Stemphylium lycopersici | 0.0105 |

| D5 | Curvularia lunata | 0.005 |

Data sourced from a study on the fungicidal activity of N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl) Benzamide Derivatives. researchgate.net

Exploration in Material Science for Advanced Materials Development (e.g., polymers, coatings)

The distinct chemical properties of this compound make it a compound of interest in material science for the development of advanced materials like polymers and coatings. chemimpex.com The presence of the thiadiazole ring, with its sulfur and nitrogen heteroatoms, imparts unique electronic and physical characteristics to materials that incorporate this moiety.

Research has explored the synthesis of polymers containing the 1,3,4-thiadiazole unit. For example, poly(2,5-dimercapto-1,3,4-thiadiazole) polymers (PBTs) have been shown to exhibit high thermostability, chemical resistance, and interesting photoluminescent properties, emitting blue light. researchgate.net These characteristics make them promising candidates for applications in sensors, electrodes, and water treatment. researchgate.net

Furthermore, 1,3,4-thiadiazole-based frameworks have been utilized to develop fluorimetric probes for the detection of specific chemical compounds. researchgate.net The ability to tailor the structure of these materials at the molecular level, starting from intermediates like this compound, opens up possibilities for creating materials with enhanced durability, resistance, and novel functionalities. chemimpex.com

Strategies for Lead Optimization and Drug Candidate Development

The this compound scaffold is a fertile ground for lead optimization in drug discovery. Structure-activity relationship (SAR) studies are a cornerstone of this process, systematically modifying the core structure to enhance potency and selectivity while minimizing off-target effects. researchgate.netpharmedicopublishers.com

Key strategies for the lead optimization of this compound derivatives include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) at different positions on the phenyl ring can significantly influence the compound's biological activity. nih.govrasayanjournal.co.in For example, fluorinated and chlorinated derivatives have shown good inhibitory effects against certain bacteria. nih.gov

Modification of the Amino Group: The amino group at the 2-position is a key site for derivatization. nih.gov Synthesizing amides, Schiff bases, or introducing other functional groups can lead to compounds with improved pharmacological profiles. chemicalbook.comnih.gov

Core Scaffold Modification: While maintaining the thiadiazole core, alterations to its substituents can be explored. For instance, replacing the phenyl group with other aromatic or heterocyclic rings can lead to novel compounds with different therapeutic properties. nih.gov

Hybrid Molecule Synthesis: Combining the thiadiazole moiety with other known pharmacophores, such as β-lactams or quinolines, can result in hybrid molecules with synergistic effects and a broader spectrum of activity. pharmedicopublishers.com

These optimization strategies are guided by computational methods like molecular docking, which can predict the binding interactions of the designed molecules with their biological targets, thereby rationalizing the design of more effective drug candidates. researchgate.net

Identification of Novel Therapeutic Targets for Future Investigation

Research into this compound and its derivatives has not only yielded potential drug candidates but has also been instrumental in identifying novel therapeutic targets for future investigation. The broad spectrum of biological activities exhibited by this class of compounds suggests their interaction with multiple molecular targets within pathogenic organisms and cancer cells.

Some of the identified and potential therapeutic targets include:

Enzyme Inhibition: Thiadiazole derivatives have been shown to inhibit various enzymes crucial for the survival of pathogens and the proliferation of cancer cells. These include acetylcholinesterase, which is relevant in neurodegenerative diseases, and enzymes involved in microbial cell wall synthesis. diva-portal.org

Disruption of Microbial Membranes: The sulfur-containing thiadiazole ring is thought to facilitate the penetration of microbial cell walls, leading to membrane disruption and cell death. mdpi.com

Inhibition of Biofilm Formation: Biofilms are a major contributor to antimicrobial resistance. Thiadiazole derivatives are being investigated for their ability to inhibit biofilm formation, which would represent a significant advancement in treating persistent infections. pharmedicopublishers.com

Induction of Apoptosis: In the context of cancer, derivatives of this compound have been found to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. nih.gov

The continued exploration of the mechanisms of action of these compounds will undoubtedly uncover new and druggable targets, paving the way for the development of next-generation therapeutics.

Addressing Antimicrobial Resistance Through Continued Thiadiazole Research

The global rise of antimicrobial resistance (AMR) is a pressing public health crisis, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. pharmedicopublishers.com Thiadiazole derivatives, including those derived from this compound, represent a promising class of compounds in the fight against multidrug-resistant bacteria and fungi. pharmedicopublishers.compharmedicopublishers.com

The structural versatility of the thiadiazole nucleus allows for the creation of a vast library of compounds with broad-spectrum antibacterial and antifungal activity. pharmedicopublishers.com Research has shown that these compounds can be effective against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species. turkjps.org

Future strategies in thiadiazole research to combat AMR include:

Development of Hybrid Molecules: As mentioned earlier, creating hybrid compounds that combine the thiadiazole scaffold with other antimicrobial agents can lead to synergistic effects and overcome existing resistance mechanisms. pharmedicopublishers.com

Application of Nanotechnology: Nanotechnology offers novel ways to deliver thiadiazole-based drugs, potentially enhancing their efficacy and reducing toxicity. pharmedicopublishers.com

Targeting Virulence Factors: Instead of directly killing the microbes, which can drive the selection of resistant strains, an alternative approach is to target their virulence factors, such as toxins and adhesion molecules. Thiadiazole derivatives can be explored for their potential in this area.

Through sustained and innovative research, the thiadiazole class of compounds, with this compound as a key building block, holds the potential to significantly contribute to the arsenal (B13267) of drugs needed to address the formidable challenge of antimicrobial resistance. pharmedicopublishers.compharmedicopublishers.com

Q & A

Basic Synthesis: What is a standard method for synthesizing 5-phenyl-1,3,4-thiadiazol-2-amine?

Answer:

A single-step synthesis involves reacting 4-pyridinecarboxylic acid with thiosemicarbazide under thermal conditions (363 K for 6 h). The crude product is filtered and crystallized from ethanol to obtain pure crystals . Alternatively, diazotization of the compound with nitrosyl sulfuric acid, followed by coupling with aromatic compounds (e.g., 8-hydroxyquinoline or resorcinol), yields azo derivatives .

Advanced Synthesis: How can advanced techniques improve the synthesis of this compound derivatives?

Answer:

Ultrasound-assisted synthesis significantly enhances reaction efficiency. For example, benzyl halides react with 5-amino-1,3,4-thiadiazole-2-thiol under sonication, reducing reaction time and improving yields . Cyclization using iodine in potassium iodide with sodium hydroxide can also optimize heterocyclic derivative formation, as seen in schemes involving chloro-benzyl substitutions .

Basic Structural Characterization: What spectroscopic methods confirm the structure of this compound?

Answer:

Standard characterization includes:

- 1H-NMR and 13C NMR to identify proton and carbon environments.

- FTIR to detect functional groups (e.g., N-H stretching at ~3300 cm⁻¹).

- UV-Vis to assess electronic transitions in the thiadiazole ring .

Advanced Structural Analysis: How is X-ray crystallography applied to study this compound derivatives?

Answer:

Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths, angles, and supramolecular interactions. For example, dihedral angles between thiadiazole and aromatic rings (18.2°–30.3°) and hydrogen-bonded 2D networks are critical for understanding packing and stability . DFT calculations further validate structural and vibrational properties .

Basic Biological Evaluation: How is antimicrobial activity screened for thiadiazole derivatives?

Answer:

Compounds are tested against Gram-positive (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) using broth microdilution. Minimum Inhibitory Concentrations (MICs) are compared to standard antibiotics (e.g., ampicillin) to assess potency .

Advanced Biological Evaluation: What computational methods predict the bioactivity of this compound derivatives?

Answer:

Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins like COVID-19 main protease (PDB ID: 6LU7). Derivatives with chloroquinolinyl substitutions show enhanced binding affinity, suggesting antiviral potential . MD simulations and binding free energy calculations (MM-PBSA) further validate stability .

Data Contradiction Analysis: How can researchers resolve discrepancies in reported biological activities?

Answer:

Variations in MICs may arise from substituent effects (e.g., electron-withdrawing groups enhancing activity). Systematic comparison of derivatives under standardized protocols (e.g., CLSI guidelines) and meta-analysis of structural-activity relationships (SAR) can clarify contradictions .

Advanced Data Analysis: What strategies address conflicting synthesis yields in thiadiazole chemistry?

Answer:

Contradictions in yields often stem from reaction conditions (e.g., solvent polarity, catalyst load). For example, traditional reflux (60% yield) vs. ultrasound-assisted synthesis (85% yield) highlight efficiency gains . DOE (Design of Experiments) models optimize parameters like temperature and reagent ratios .

Derivative Design: How are this compound derivatives engineered for specific applications?

Answer:

- Anticancer agents: Introduce trifluoromethyl groups to enhance lipophilicity and target kinase inhibition .

- Antiviral agents: Couple with chloroquinolinyl moieties to improve binding to viral proteases .

- Antioxidants: Incorporate oxadiazole cores to scavenge free radicals .

Methodological Innovation: What novel approaches are emerging in thiadiazole research?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.